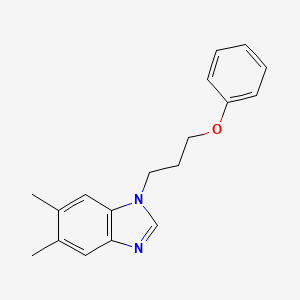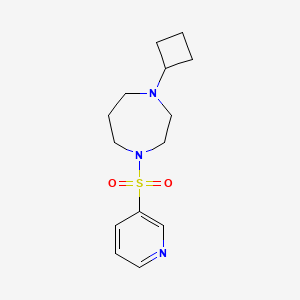![molecular formula C20H19N3O3S2 B2439677 N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide CAS No. 736169-76-9](/img/structure/B2439677.png)
N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.51. The purity is usually 95%.
The exact mass of the compound N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Potential and Therapeutic Uses
N-acetyl-l-cysteine (NAC) showcases the importance of sulfur-containing compounds in therapeutics, especially as antioxidants. NAC acts as a precursor for glutathione synthesis, aiding in cellular defense against oxidative stress. This property could be extrapolated to the study compound, suggesting potential research applications in studying oxidative stress mitigation (Rushworth & Megson, 2014).
Inhibition of Cytochrome P450 Isoforms
Research on chemical inhibitors of cytochrome P450 isoforms, including studies on sulfonyl-containing compounds, highlights the importance of such structures in modulating drug metabolism. This is relevant for designing compounds to mitigate drug-drug interactions, an area where the study compound could find application (Khojasteh et al., 2011).
Sulfa Drug Analogs and Biological Activities
Sulfa drug analogs, particularly those involving sulfonyl groups, have been explored for a variety of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Given the structural motifs in N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide, it's plausible that this compound could be studied for similar biological activities (Elgemeie et al., 2019).
Antimicrobial Resistance and Environmental Persistence
Sulfamethoxazole, a compound related through its sulfonyl moiety, has been the subject of research due to its persistence in the environment and potential in contributing to antimicrobial resistance. Studies focusing on removal techniques could guide research on the environmental impact and degradation pathways of similar compounds (Prasannamedha et al., 2020).
Potential in Antitumor Research
The exploration of sulfonamides in antitumor research presents another avenue for investigation, given their roles in various biological activities. The complex chemistry and potential medicinal applications suggest that compounds like N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide could be valuable in cancer research (Azevedo-Barbosa et al., 2020).
Propiedades
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c24-17(21-15-11-12-15)13-27-19-20(28(25,26)16-9-5-2-6-10-16)23-18(22-19)14-7-3-1-4-8-14/h1-10,15H,11-13H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSMNRJEYARUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2439595.png)
![diethyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2439596.png)
![9,9-Dimethyl-5,6,7,8-tetrahydrobenzo[7]annulen-6-amine](/img/structure/B2439598.png)
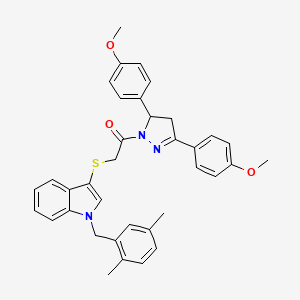
![2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2439601.png)
![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2439602.png)
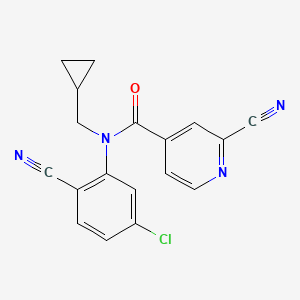
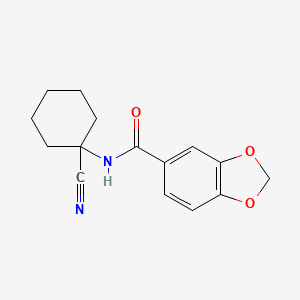
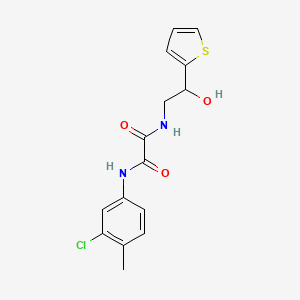
![[(3,5-Dichloro-6-methylpyridin-2-yl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2439607.png)
![4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2439609.png)
